Cas no 893728-94-4 (Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester)

Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester
- Methyl 2-(ethylamino)-5-methylbenzoate
- 893728-94-4
- AKOS002665758
- CS-0347207
- EN300-4210727
-
- インチ: 1S/C11H15NO2/c1-4-12-10-6-5-8(2)7-9(10)11(13)14-3/h5-7,12H,4H2,1-3H3
- InChIKey: WXYSIMUJUKKSMB-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC(C)=CC=C1NCC
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 1.076±0.06 g/cm3(Predicted)
- ふってん: 287.5±20.0 °C(Predicted)
- 酸性度係数(pKa): 3.62±0.32(Predicted)
Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4210727-0.25g |
methyl 2-(ethylamino)-5-methylbenzoate |
893728-94-4 | 95.0% | 0.25g |
$393.0 | 2025-03-15 | |
Enamine | EN300-4210727-0.1g |
methyl 2-(ethylamino)-5-methylbenzoate |
893728-94-4 | 95.0% | 0.1g |
$376.0 | 2025-03-15 | |
Enamine | EN300-4210727-10.0g |
methyl 2-(ethylamino)-5-methylbenzoate |
893728-94-4 | 95.0% | 10.0g |
$1839.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417877-10g |
Methyl 2-(ethylamino)-5-methylbenzoate |
893728-94-4 | 98% | 10g |
¥25254.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417877-2.5g |
Methyl 2-(ethylamino)-5-methylbenzoate |
893728-94-4 | 98% | 2.5g |
¥11495.00 | 2024-04-26 | |
Enamine | EN300-4210727-5.0g |
methyl 2-(ethylamino)-5-methylbenzoate |
893728-94-4 | 95.0% | 5.0g |
$1240.0 | 2025-03-15 | |
Enamine | EN300-4210727-2.5g |
methyl 2-(ethylamino)-5-methylbenzoate |
893728-94-4 | 95.0% | 2.5g |
$838.0 | 2025-03-15 | |
Enamine | EN300-4210727-0.5g |
methyl 2-(ethylamino)-5-methylbenzoate |
893728-94-4 | 95.0% | 0.5g |
$410.0 | 2025-03-15 | |
Enamine | EN300-4210727-1.0g |
methyl 2-(ethylamino)-5-methylbenzoate |
893728-94-4 | 95.0% | 1.0g |
$428.0 | 2025-03-15 | |
Enamine | EN300-4210727-0.05g |
methyl 2-(ethylamino)-5-methylbenzoate |
893728-94-4 | 95.0% | 0.05g |
$359.0 | 2025-03-15 |
Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
Benzoic acid, 2-(ethylamino)-5-methyl-, methyl esterに関する追加情報
Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester (CAS No. 893728-94-4): A Comprehensive Overview
Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester, identified by its CAS number 893728-94-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, belonging to the class of amides derived from benzoic acid, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and agrochemicals.
The molecular structure of Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester consists of a benzoic acid core substituted with an ethylamino group at the 2-position and a methyl group at the 5-position. The presence of these functional groups imparts distinct chemical reactivity and biological activity, making it a compound of interest for synthetic chemists and biologists alike. The esterification of the carboxylic acid group further enhances its solubility and stability, facilitating its use in various formulations.
In recent years, there has been a growing interest in exploring the pharmacological potential of derivatives of benzoic acid. Studies have indicated that compounds with similar structural motifs may exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The ethylamino group in Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester is particularly noteworthy, as it can participate in hydrogen bonding interactions and influence the compound's binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential role in drug discovery. Researchers have been investigating its ability to interact with enzymes and receptors involved in various disease pathways. For instance, preliminary studies suggest that it may inhibit certain kinases or modulate neurotransmitter release, offering a promising lead for developing new treatments for neurological disorders. The methyl group at the 5-position also contributes to the compound's overall pharmacokinetic profile, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
The synthesis of Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by esterification steps. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product with minimal side reactions. The efficiency of these synthetic pathways is crucial for large-scale production and industrial applications.
The analytical characterization of this compound is equally important. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm its identity and purity. These methods provide detailed information about the molecular structure and help in understanding its behavior in different environments.
In addition to its pharmaceutical applications, Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester has shown promise in agricultural research. Its structural features make it a potential candidate for developing novel pesticides or herbicides that target specific enzymes or metabolic pathways in pests. Such applications could contribute to more sustainable agricultural practices by reducing reliance on traditional chemical agents.
The environmental impact of this compound is also a critical consideration. Studies have been conducted to assess its biodegradability and ecotoxicity. Preliminary findings suggest that it degrades relatively quickly under certain conditions, minimizing long-term environmental persistence. However, further research is needed to fully understand its ecological footprint and ensure safe use in various applications.
The future direction of research on Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester appears promising. Ongoing studies aim to explore its interactions with more complex biological systems and develop innovative drug delivery systems that enhance its therapeutic efficacy. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate laboratory findings into tangible medical benefits.
In conclusion, Benzoic acid, 2-(ethylamino)-5-methyl-, methyl ester (CAS No. 893728-94-4) is a versatile compound with significant potential in pharmaceuticals and agriculture. Its unique structure and functional properties make it a valuable tool for researchers seeking to develop new treatments and sustainable solutions. As our understanding of its mechanisms of action continues to grow, so too will its applications across multiple scientific disciplines.
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